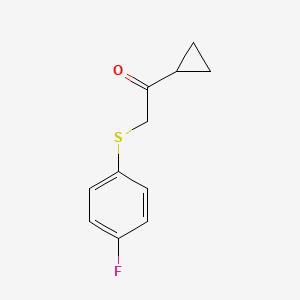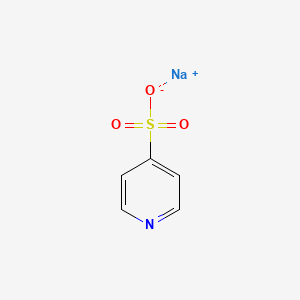
Sodium pyridine-4-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium pyridine-4-sulfonate is an organosulfur compound with the molecular formula C5H4NNaO3S. It is a sodium salt of pyridine-4-sulfonic acid and is known for its solubility in water and its use in various chemical reactions and industrial applications. This compound is particularly valued for its role as a building block in the synthesis of more complex organosulfur compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium pyridine-4-sulfonate can be synthesized through the sulfonation of pyridine. The process typically involves the reaction of pyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium pyridine-4-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to form sulfinate salts.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyridine-4-sulfonic acid.
Reduction: Pyridine-4-sulfinate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium pyridine-4-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds, including sulfonamides and sulfones.
Biology: It serves as a reagent in biochemical assays and as a stabilizer for certain enzymes.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is utilized in the production of dyes, pigments, and surfactants due to its ability to modify the properties of these materials.
Wirkmechanismus
The mechanism by which sodium pyridine-4-sulfonate exerts its effects is primarily through its sulfonate group, which can participate in various chemical reactions. The sulfonate group is highly reactive and can form strong bonds with other molecules, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application, but generally, the sulfonate group enhances the reactivity and stability of the compound it is part of.
Vergleich Mit ähnlichen Verbindungen
- Sodium pyridine-3-sulfonate
- Sodium pyridine-2-sulfonate
- Sodium benzenesulfonate
Comparison: Sodium pyridine-4-sulfonate is unique due to the position of the sulfonate group on the pyridine ring. This positional isomerism affects its reactivity and the types of reactions it can undergo. For example, sodium pyridine-3-sulfonate and sodium pyridine-2-sulfonate have different reactivity profiles and are used in different applications. Sodium benzenesulfonate, while similar in having a sulfonate group, lacks the nitrogen atom in the ring, which significantly alters its chemical properties and applications.
Eigenschaften
Molekularformel |
C5H4NNaO3S |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
sodium;pyridine-4-sulfonate |
InChI |
InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-1-3-6-4-2-5;/h1-4H,(H,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
TXPCWCLOELZHBM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=CC=C1S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


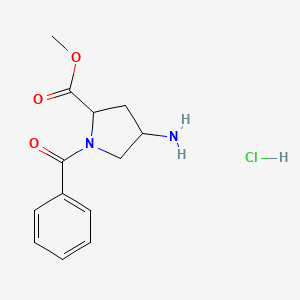
![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)

![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)
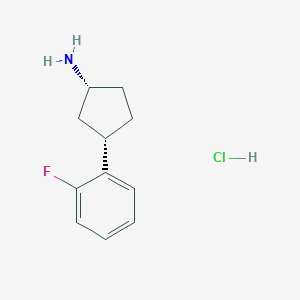
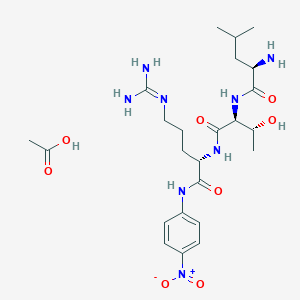
![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
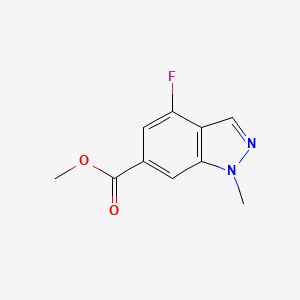
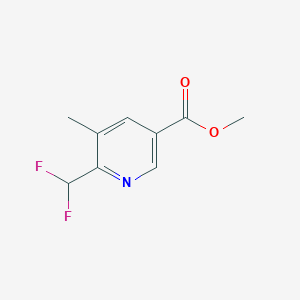
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
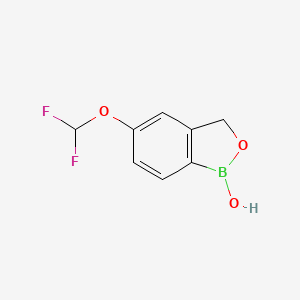
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
